molecular formula C23H19FN2O B11341152 2-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

2-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

Cat. No.: B11341152
M. Wt: 358.4 g/mol
InChI Key: AXONDJBRUIHZEE-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide: is a novel compound synthesized through a reaction between tryptamine and flurbiprofen, using N,N’-Dicyclohexylcarbodiimide as a coupling agent . Flurbiprofen, a potent 2-arylpropionic acid, exhibits anti-inflammatory, analgesic, and antipyretic effects. It is commonly used for treating chronic inflammatory conditions like rheumatoid arthritis and osteoarthritis. Interestingly, this newly synthesized compound shares a structural fragment with Brequinar, a compound investigated in SARS-CoV-2 treatment trials .

Preparation Methods

The synthetic route involves the coupling of tryptamine and flurbiprofen using N,N’-Dicyclohexylcarbodiimide. Further characterization was performed using techniques such as 1H and 13C-NMR, UV, IR, and mass spectral data .

Chemical Reactions Analysis

    Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative reactions might involve peroxides or metal catalysts, while reductions could use hydrides or metal complexes.

    Major Products: The products formed depend on the reaction type. Detailed studies are needed to identify specific products.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Assess its pharmacological properties, toxicity, and potential therapeutic applications.

    Industry: Investigate its use in materials science, catalysis, or drug development.

Mechanism of Action

The exact mechanism remains to be fully elucidated. given its structural similarity to Brequinar, it may target dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. DHODH inhibitors have immunosuppressant, antiproliferative, and antimalarial activities .

Comparison with Similar Compounds

    Similar Compounds: Brequinar, which also inhibits DHODH, is a notable comparison.

    Uniqueness: The fluorine substitution in our compound influences its properties and activities, potentially making it distinct from other related molecules.

Properties

Molecular Formula

C23H19FN2O

Molecular Weight

358.4 g/mol

IUPAC Name

2-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

InChI

InChI=1S/C23H19FN2O/c24-21-12-6-4-11-18(21)23(27)26-14-19(16-8-2-1-3-9-16)20-15-25-22-13-7-5-10-17(20)22/h1-13,15,19,25H,14H2,(H,26,27)

InChI Key

AXONDJBRUIHZEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2F)C3=CNC4=CC=CC=C43

Origin of Product

United States

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